molecular formula C13H13N5O B2447616 N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 2361778-83-6

N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2447616
CAS RN: 2361778-83-6
M. Wt: 255.281
InChI Key: XTUADNCOQYOHBP-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines is crucial for their pharmacological effects . For example, the existence of a carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .


Chemical Reactions Analysis

The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . This process is described as a cost-effective and eco-friendly approach .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(1-cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-8-5-11-15-6-10(9(2)18(11)17-8)12(19)16-13(7-14)3-4-13/h5-6H,3-4H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUADNCOQYOHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC3(CC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

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